![molecular formula C14H17N3O2 B2460587 N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2196447-62-6](/img/structure/B2460587.png)
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential to treat cancer.
Mechanism of Action
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide specifically targets the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. NAE activates NEDD8, which then binds to cullin-RING ligases (CRLs) and activates them. CRLs are responsible for the degradation of proteins that regulate cell growth and division. N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide inhibits NAE, preventing the activation of NEDD8 and the subsequent activation of CRLs. This leads to the accumulation of proteins that regulate cell growth and division, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has a potent antitumor effect in a variety of cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is its high specificity for NAE, which minimizes off-target effects. It also has a long half-life, which allows for less frequent dosing. However, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be toxic to normal cells at high concentrations, which limits its therapeutic potential. Additionally, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide research. One direction is to optimize its pharmacokinetic properties to improve its therapeutic potential. Another direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanism of action of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide and its effects on normal cells. Overall, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide shows promise as a potential treatment for cancer, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 3-bromo-1-chloro-2-nitrobenzene with 3-aminopiperazine, followed by the reaction with 2-propenamide. This process yields N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide with a purity of over 99%.
Scientific Research Applications
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has been extensively studied for its potential to treat various types of cancer, including leukemia, lymphoma, and solid tumors. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell growth and division. By inhibiting NAE, N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-[3-[(3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)16-12-5-3-4-11(8-12)9-17-7-6-15-14(19)10-17/h2-5,8H,1,6-7,9-10H2,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZADJPULDPTAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

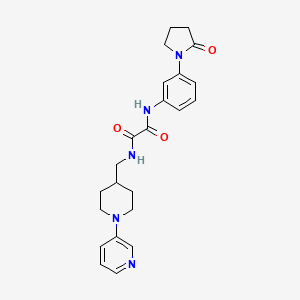
![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)
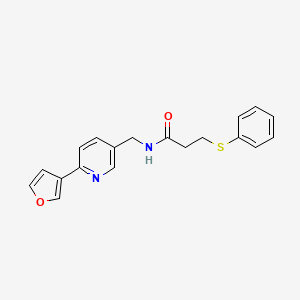
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate](/img/structure/B2460512.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
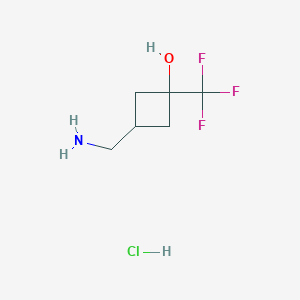
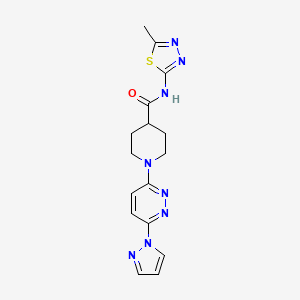
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
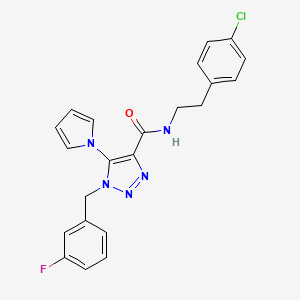
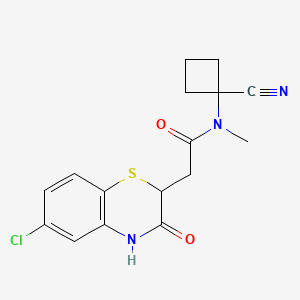
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)